Nuclease Resistance: 2′‑MOE vs. 2′‑OMe and Unmodified Oligonucleotides
The 2′‑MOE modification confers significant resistance to both endo‑ and exonucleases in plasma and tissue. Fully 2′‑MOE‑modified phosphorothioate oligonucleotides are resistant to nuclease metabolism in both plasma and tissue, whereas 2′‑OMe‑PO oligonucleotides are less resistant to exonucleases [1]. In a direct head‑to‑head study in C57BL/6J mouse retinas, 2‑MOE/PS AONs were judged the most efficacious splicing modulation among tested chemistries [2].
| Evidence Dimension | Nuclease resistance (qualitative/comparative) |
|---|---|
| Target Compound Data | Resistant to nuclease metabolism in plasma and tissue (2′‑MOE‑PS backbone) |
| Comparator Or Baseline | 2′‑OMe‑PO: less resistant to exonucleases; PMO‑PS: lower efficacy |
| Quantified Difference | Not numerically quantified in these sources; 2‑MOE/PS AONs demonstrated superior splicing modulation efficacy |
| Conditions | Rat plasma/tissue and C57BL/6J mouse retina in vivo |
Why This Matters
Nuclease resistance directly determines the therapeutic window of an ASO; selection of a 2′‑MOE building block ensures the final oligonucleotide survives long enough to reach its intracellular target.
- [1] Lima, W. F., et al. (2007). 2′‑Modified oligonucleotides for antisense therapeutics. Curr. Top. Med. Chem., 7(7), 679–690 (Table 2). View Source
- [2] Vázquez‑Domínguez, I., et al. (2024). Comparison of the efficacy, biodistribution and safety of chemically modified antisense oligonucleotides in the retina. Nucleic Acids Res., 52(17), 10447–10463. View Source
